Dodecanoic acid,3-hydroxy-, methyl ester
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Overview
Description
Preparation Methods
Dodecanoic acid,3-hydroxy-, methyl ester can be synthesized through the esterification of 3-hydroxydodecanoic acid with methanol. This reaction typically occurs under acidic conditions and requires a catalyst to promote the reaction . The product can be purified through distillation . Industrial production methods may involve prolonged boiling of lauric acid with methanol in the presence of sulfuric acid .
Chemical Reactions Analysis
Dodecanoic acid,3-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dodecanoic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include various dodecanoic acid derivatives and alcohols .
Scientific Research Applications
Dodecanoic acid,3-hydroxy-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It has been studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Research has explored its potential anti-inflammatory and antiviral activities.
Industry: It is used in the production of high-performance lubricants and surfactants.
Mechanism of Action
The mechanism by which dodecanoic acid,3-hydroxy-, methyl ester exerts its effects involves its interaction with cellular membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death . Additionally, it may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Dodecanoic acid,3-hydroxy-, methyl ester can be compared with other similar compounds, such as:
Lauric acid (dodecanoic acid): Both compounds have similar antimicrobial properties, but this compound has a hydroxyl group that enhances its reactivity.
Methyl 3-hydroxydecanoate: This compound has a shorter carbon chain, which affects its physical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl (E)-3-hydroxydodec-5-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h8-9,12,14H,3-7,10-11H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAMZSPBYWALBP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC(CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CC(CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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